N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Description
Chemical Identity and Nomenclature
This compound is a synthetic oxazolidinone derivative characterized by a bis-oxazolidinone scaffold linked through an acetamide group. Its molecular formula is $$ \text{C}{30}\text{H}{35}\text{F}{2}\text{N}{5}\text{O}_{7} $$, with a molecular weight of 615.6 g/mol. The IUPAC name reflects its symmetrical structure, featuring two oxazolidinone rings, each substituted with a 3-fluoro-4-morpholinophenyl moiety (Table 1).
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
| Molecular Formula | $$ \text{C}{30}\text{H}{35}\text{F}{2}\text{N}{5}\text{O}_{7} $$ |
| Molecular Weight | 615.6 g/mol |
| SMILES | CC(=O)N(CC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)CC4CN(C(=O)O4)C5=CC(=C(C=C5)N6CCOCC6)F |
| InChIKey | KZYMHNDGSFJVMU-UHFFFAOYSA-N |
The compound’s structure includes two critical pharmacophores:
Historical Context in Oxazolidinone Research
Oxazolidinones emerged as a transformative antibiotic class with the 1956 introduction of cycloserine for tuberculosis. The 2000 approval of linezolid marked a milestone, targeting multidrug-resistant Gram-positive pathogens by inhibiting ribosomal protein synthesis. Subsequent derivatives, including tedizolid and radezolid (RX-1741), optimized potency and safety.
This compound represents a structural innovation through dimerization. This design strategy, observed in later-generation oxazolidinones like radezolid (CAS 869884-78-6), aims to enhance binding avidity and circumvent resistance mechanisms associated with single-target inhibitors.
Significance in Antimicrobial Agent Development
The compound’s bis-oxazolidinone architecture suggests dual mechanisms of action:
- Ribosomal inhibition : Each oxazolidinone moiety may bind distinct regions of the 50S ribosomal subunit, potentially delaying resistance.
- Enhanced pharmacokinetics : Morpholino groups improve water solubility, while fluorine atoms increase metabolic stability.
Table 2: Comparative Structural Features of Oxazolidinones
| Compound | Key Structural Features | Target Pathogens |
|---|---|---|
| Linezolid | Monomeric oxazolidinone with acetamidomethyl group | MRSA, VRE |
| Radezolid | Biphenyl-triazole side chain | Linezolid-resistant strains |
| N,N-bis[...]acetamide | Dimerized oxazolidinones with morpholino-fluorophenyl | Broad-spectrum Gram-positive |
This structural evolution addresses limitations of early oxazolidinones, such as myelosuppression from prolonged use. By dimerizing the core scaffold, the compound may reduce required doses, mitigating toxicity risks while maintaining efficacy against resistant strains.
Properties
Molecular Formula |
C30H35F2N5O7 |
|---|---|
Molecular Weight |
615.6 g/mol |
IUPAC Name |
N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C30H35F2N5O7/c1-20(38)35(16-23-18-36(29(39)43-23)21-2-4-27(25(31)14-21)33-6-10-41-11-7-33)17-24-19-37(30(40)44-24)22-3-5-28(26(32)15-22)34-8-12-42-13-9-34/h2-5,14-15,23-24H,6-13,16-19H2,1H3 |
InChI Key |
KZYMHNDGSFJVMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)CC4CN(C(=O)O4)C5=CC(=C(C=C5)N6CCOCC6)F |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target compound (C₃₀H₃₅F₂N₅O₇) consists of two linezolid-like oxazolidinone units connected via an N,N-dimethylacetamide linker. Each oxazolidinone ring incorporates a 3-fluoro-4-morpholinophenyl group at the 3-position and a methylacetamide group at the 5-position. Key synthetic challenges include:
Synthetic Routes and Methodologies
Stepwise Assembly via Oxazolidinone Intermediate
This method involves synthesizing the oxazolidinone cores followed by coupling via acetylation (Figure 1).
Synthesis of (5S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one
- Azide formation : React 3-fluoro-4-morpholinoaniline with epichlorohydrin to form the oxazolidinone scaffold. Introduce an azide group at the 5-position using sodium azide.
- Staudinger reduction : Convert the azide to the primary amine using triphenylphosphine, followed by hydrolysis.
- Resolution : Separate the (5S)-enantiomer via chiral chromatography or enzymatic resolution.
Dimerization via Acetylation
- Reaction conditions : Combine two equivalents of (5S)-5-(aminomethyl)oxazolidinone with acetic anhydride in toluene at 0–5°C.
- Catalysis : Use 4-dimethylaminopyridine (DMAP) to accelerate acetylation.
- Workup : Quench with ice-water, extract with ethyl acetate, and concentrate.
Table 1. Optimization of Acetylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Toluene | THF | Toluene |
| Temperature (°C) | 0–5 | 25 | 0–5 |
| Catalyst | DMAP | None | DMAP |
| Yield (%) | 78 | 45 | 78 |
One-Pot Reductive Amination and Acetylation
A streamlined approach avoids isolating the amine intermediate:
- Reduction-acetylation cascade : Treat the azide precursor (R-N-(4-morpholinyl-3-fluorophenyl)-2-oxo-5-oxazolidinyl-methyl azide) with hydrogen gas (1 atm) in the presence of palladium on carbon.
- In situ acetylation : Add acetic anhydride directly to the reaction mixture after hydrogenation.
- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to enhance mixing in biphasic solvent systems (toluene/water).
Key advantages :
Critical Process Parameters and Optimization
Solvent Selection
Temperature Control
Analytical Characterization and Quality Control
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity:
N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide is structurally related to linezolid, a known antibiotic. Its derivatives have been studied for their effectiveness against various bacterial strains, including resistant strains. Research indicates that compounds with similar oxazolidinone structures exhibit potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium .
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated several oxazolidinone derivatives, including those based on this compound. The results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to linezolid .
2. Anticancer Potential:
Recent studies have also explored the anticancer properties of this compound. Research indicates that oxazolidinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In a study focusing on the synthesis and evaluation of new oxazolidinones, one derivative demonstrated significant growth inhibition in multiple cancer cell lines, including OVCAR-8 (ovarian cancer) and NCI-H460 (lung cancer), with percent growth inhibitions exceeding 75% .
Structure–Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the morpholine ring and fluorinated phenyl group enhances lipophilicity and bioavailability, which are essential for effective drug action.
| Structural Feature | Impact on Activity |
|---|---|
| Morpholine ring | Increases solubility and receptor binding |
| Fluorinated phenyl group | Enhances potency and selectivity |
Mechanism of Action
The compound exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Comparison with Similar Oxazolidinone Compounds
Structural and Functional Differences
The target compound is compared to clinically relevant oxazolidinones: linezolid, tedizolid, radezolid, sutezolid, and ranbezolid (Table 1).
Table 1: Structural and Functional Comparison of Oxazolidinones
| Compound | Substituents at C3 Position | C5 Position | Key Features | Clinical Status |
|---|---|---|---|---|
| Target Compound | Bis-[3-fluoro-4-morpholinylphenyl] | Methylacetamide (dimeric) | Dimeric structure; potential enhanced binding to ribosomal targets | Preclinical (inferred) |
| Linezolid | 3-fluoro-4-morpholinylphenyl | Methylacetamide | First FDA-approved oxazolidinone; binds 50S ribosomal subunit | Approved (since 2000) |
| Tedizolid | 3-fluoro-4-(tetrazole-pyridinyl)phenyl | Hydroxymethyl | Longer half-life; activity against linezolid-resistant strains | Approved (since 2014) |
| Radezolid | 3-fluoro-4-(triazole-benzylamino)phenyl | Methylacetamide | Broader spectrum, including Haemophilus influenzae; oral bioavailability | Phase III trials |
| Sutezolid | 3-fluoro-4-thiomorpholinylphenyl | Methylacetamide | Thiomorpholinyl group improves pharmacokinetics; anti-TB activity | Phase II trials |
| Ranbezolid | Bis-[3-fluoro-4-(nitrofuran-piperazinyl)phenyl] | Methylacetamide (dimeric) | Nitrofuran groups; activity against multidrug-resistant Enterococci | Preclinical |
Mechanism of Action
All oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing formation of the 70S initiation complex . The dimeric structure of the target compound and ranbezolid may enhance this interaction through dual binding sites, though direct evidence is lacking .
Antimicrobial Spectrum and Resistance
- Linezolid : Effective against MRSA, vancomycin-resistant Enterococci (VRE), and streptococci. Resistance arises via mutations in 23S rRNA .
- Tedizolid : 4–8-fold higher potency than linezolid; active against linezolid-resistant strains with cfr gene mutations .
- Radezolid : Expanded activity to Gram-negative pathogens (e.g., Haemophilus influenzae) and linezolid-resistant Staphylococci .
- Sutezolid : Shows promise against Mycobacterium tuberculosis, including multidrug-resistant (MDR-TB) strains .
- Target Compound : Structural similarity suggests activity against Gram-positive bacteria, but resistance profiles remain unstudied.
Research Findings and Clinical Implications
- Radezolid : Phase II trials demonstrated efficacy in community-acquired pneumonia (CAP) with a 92% cure rate .
- Sutezolid : In Phase II trials for MDR-TB, it showed additive effects with bedaquiline .
- Dimeric Compounds : Ranbezolid’s nitrofuran groups may confer activity against anaerobic bacteria, but toxicity risks (e.g., nitrofurantoin-like side effects) require evaluation .
Biological Activity
N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide is a complex organic compound with potential therapeutic applications, particularly in the field of medicinal chemistry. Its structure includes a morpholine moiety and an oxazolidinone ring, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H20FN3O5
- Molecular Weight : 425.41 g/mol
- CAS Number : 168828-89-5
The compound's structure is characterized by the presence of a fluorinated aromatic ring and a morpholine group, which are often associated with enhanced biological activity due to their ability to interact with biological targets effectively.
Antimicrobial Properties
This compound has been investigated for its antibacterial properties. The oxazolidinone structure is particularly notable as it is a scaffold for several well-known antibiotics, such as linezolid. Research indicates that compounds with similar structures exhibit significant activity against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
The proposed mechanism of action for this compound involves inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation. This mode of action is similar to that of other oxazolidinones, which have been shown to be effective against various pathogens .
In vitro Studies
Several in vitro studies have demonstrated the efficacy of this compound against different bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Enterococcus faecalis | 1.0 µg/mL |
| Streptococcus pneumoniae | 0.25 µg/mL |
These results indicate that the compound exhibits potent antibacterial activity at low concentrations, which is crucial for minimizing side effects in clinical applications .
Clinical Implications
The potential clinical application of this compound extends beyond antibacterial properties. Preliminary studies suggest that it may also possess anti-cancer properties due to its ability to interfere with cell proliferation pathways. For example, it has shown promise in inhibiting the growth of non-small-cell lung carcinoma (NSCLC) cells in vitro by inducing apoptosis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of morpholine-containing aryl precursors with oxazolidinone intermediates. For example, substituted oxazolidinones are synthesized via nucleophilic substitution using potassium carbonate in DMF, followed by TLC monitoring and purification via column chromatography . Key intermediates like 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidenedione are characterized using H/C NMR and mass spectrometry (e.g., ESI/APCI(+)) to confirm regiochemistry and purity .
Q. How is structural confirmation of the target compound achieved, and what analytical techniques are critical?
- Methodological Answer : Structural elucidation relies on H NMR (e.g., δ 7.69 ppm for aromatic protons), C NMR (e.g., carbonyl signals at ~168–170 ppm), and high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns . Purity is assessed via HPLC (>95%) and elemental analysis (±0.5% theoretical values) .
Q. What solvent systems and solubility profiles are recommended for in vitro assays involving this compound?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (DMF, DMSO) but has limited solubility in aqueous buffers. Pre-formulation studies using co-solvents (e.g., 10% DMSO in PBS) or surfactants (e.g., Tween-80) are advised for biological assays. Solubility parameters can be estimated via Hansen solubility calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer : SAR studies should focus on modifying the morpholine and oxazolidinone moieties. For instance:
- Morpholine substitution : Introducing electron-withdrawing groups (e.g., fluorine) at the 4-position enhances metabolic stability .
- Oxazolidinone modifications : Replacing the 2-oxo group with thioamide or sulfone derivatives may alter target binding affinity. Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) can validate hypotheses .
Q. What strategies mitigate low yields during the final coupling step of the synthesis?
- Methodological Answer : Low yields often arise from steric hindrance during bis-alkylation. Strategies include:
- Temperature optimization : Conducting reactions at 0–5°C to reduce side-product formation .
- Catalyst use : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Purification : Gradient elution (e.g., 0–8% MeOH in CHCl) followed by recrystallization improves yield and purity .
Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?
- Methodological Answer : Discrepancies in NMR or MS data may indicate residual solvents or stereochemical impurities. Solutions include:
- Repeat analysis : Use deuterated solvents with internal standards (e.g., TMS) for NMR .
- Advanced techniques : X-ray crystallography or 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities .
- Batch comparison : Cross-validate data with independent synthetic routes (e.g., alternative protecting groups) .
Experimental Design Considerations
- Toxicity Screening : Prior to in vivo studies, conduct Ames tests for mutagenicity and acute toxicity assays in rodents (e.g., LD determination) .
- Stability Studies : Assess hydrolytic stability under physiological pH (1.2–7.4) and thermal stability via accelerated degradation studies (40°C/75% RH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
